molecular formula C21H22F3NO2 B6574609 N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide CAS No. 1091396-80-3

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B6574609
CAS No.: 1091396-80-3
M. Wt: 377.4 g/mol
InChI Key: ASILQJHUQVXTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a trifluoromethyl group at the 2-position and a cyclopentylmethyl group attached to a 4-methoxyphenyl moiety at the N-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenylcyclopentyl group may influence steric hindrance and receptor binding .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2/c1-27-16-10-8-15(9-11-16)20(12-4-5-13-20)14-25-19(26)17-6-2-3-7-18(17)21(22,23)24/h2-3,6-11H,4-5,12-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILQJHUQVXTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which features a cyclopentyl moiety substituted with a methoxyphenyl group and a trifluoromethylbenzamide group. This structural composition suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in disease pathways, such as those related to cancer or viral infections.
  • Modulation of Receptor Activity : They may act as antagonists or agonists at various receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Some derivatives have shown potential antioxidant effects, which can mitigate oxidative stress in cells.

Antiviral Activity

A study on structurally related compounds showed that derivatives with similar functional groups exhibited significant antiviral activity against human adenoviruses. For instance, a compound with a cycloalkyl substitution demonstrated submicromolar potency in inhibiting viral replication, indicating that this compound may share similar properties in targeting viral life cycles .

Antidepressant-Like Effects

Another area of interest is the potential antidepressant-like effects observed in compounds containing similar structural motifs. Research indicates that these compounds can modulate serotonergic systems, specifically affecting serotonin receptors (5-HT1A and 5-HT3), which are critical in the treatment of major depressive disorders .

Case Studies and Research Findings

Study ReferenceCompound TestedKey FindingsConcentrationBiological Effect
JMX0493Significant inhibition of HAdV replication7.8 μM50% inhibition of DNA replication
CF3SePBAntidepressant-like effect in mice10 mg/kgModulation of serotonergic system

Toxicity and Safety Profile

The safety profile of this compound remains an essential aspect of its biological evaluation. Preliminary studies suggest a low potential for acute toxicity, which is crucial for its development as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
  • Structure : Benzamide with a 4-bromo substituent and a 4-methoxy-2-nitrophenyl group.
  • Key Differences: Lacks the trifluoromethyl group and cyclopentylmethyl chain.
  • Synthesis : Prepared via Friedel-Crafts acylation, differing from the target compound’s likely multi-step synthesis involving cyclopentane intermediates .
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10)
  • Structure : Benzamide with a thiourea-linked 4-methoxyphenyl group.
  • Activity : Exhibited 87.7% inhibition in antioxidant assays, suggesting that methoxy-substituted benzamides may have redox-modulating properties .
(S)-N-(1-(4-Cyclopropylphenyl)ethyl)-3-(trifluoromethyl)benzamide (Compound 46)
  • Structure : Benzamide with a trifluoromethyl group and a cyclopropyl-containing ethyl chain.
  • Key Differences : The cyclopropyl group and ethyl chain differ sterically and electronically from the cyclopentylmethyl group in the target compound.
  • Synthesis : Involved Suzuki coupling and chiral resolution, highlighting the complexity of synthesizing enantiopure benzamides .

Pharmacological and Physicochemical Properties

Compound Key Substituents Biological Activity Synthetic Method
Target Compound 2-(CF₃), N-(cyclopentylmethyl-4-MeOPh) Not reported Likely multi-step with cyclopentane intermediates
4MNB 4-Br, N-(4-MeO-2-NO₂Ph) Structural analog only Friedel-Crafts acylation
H10 Thiourea-4-MeOPh 87.7% antioxidant inhibition Nucleophilic addition to isothiocyanate
Compound 46 3-(CF₃), N-(cyclopropylphenyl-ethyl) Not reported (D3 receptor ligand analog) Suzuki coupling, chiral resolution
Notable Trends:
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across analogs (e.g., Compound 46, H10) .
  • Cyclic Alkyl Groups : Cyclopentyl vs. cyclopropyl chains may influence binding pocket compatibility in receptor-targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.